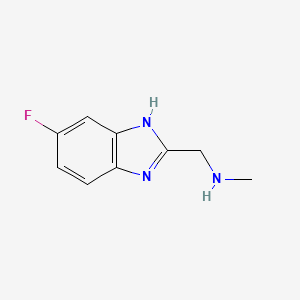

1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine

Description

1-(6-Fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine (C$9$H${10}$FN$3$) is a benzimidazole derivative featuring a fluoro substituent at the 6-position of the benzimidazole ring and an N-methylmethanamine side chain. This compound is structurally related to bioactive molecules with applications in medicinal chemistry, particularly in antimicrobial and anticancer research . Its dihydrochloride salt form (C$9$H${12}$Cl$2$FN$_3$) enhances solubility for pharmacological studies . The benzimidazole core enables hydrogen bonding and π-π interactions, critical for binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9/h2-4,11H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZASFRJAUREQIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=C(N1)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Procedure

-

Reactants :

-

4-Fluoro-1,2-phenylenediamine (10 mmol)

-

N-Methylglycine (15 mmol)

-

4N Hydrochloric acid (20 mL)

-

-

Conditions :

-

Reflux at 100–110°C for 6–8 hours under inert atmosphere.

-

Neutralization with aqueous ammonia to pH 8–9.

-

Cooling to 0°C to precipitate the product.

-

-

Workup :

Mechanistic Insights

The reaction proceeds via initial protonation of the carboxylic acid group of N-methylglycine, followed by nucleophilic attack by the diamine’s amino groups. Cyclodehydration forms the benzimidazole core, with the fluorine atom remaining intact due to its meta-directing nature. The N-methyl group originates from sarcosine, eliminating the need for post-synthetic methylation.

Characterization Data

-

1H NMR (DMSO-d6) : δ 7.48–7.51 (dd, J = 6.0, 3.2 Hz, 2H, aromatic), 3.28 (s, 3H, N–CH3), 2.95 (t, J = 5.8 Hz, 2H, CH2–NH).

-

HRMS (ESI-TOF) : m/z calcd for C9H10FN3 [M+H]+: 188.0929; found: 188.0934.

Cyclization via Schiff Base Intermediate

An alternative route employs the formation of a Schiff base intermediate, enabling better control over regioselectivity.

Reaction Procedure

-

Reactants :

-

4-Fluoro-1,2-phenylenediamine (10 mmol)

-

Glyoxylic acid (15 mmol)

-

Methylamine hydrochloride (20 mmol)

-

-

Conditions :

-

Stirring in acetic acid (30 mL) at 80°C for 12 hours.

-

Reduction with sodium borohydride (5 mmol) in ethanol.

-

-

Workup :

Mechanistic Insights

Glyoxylic acid reacts with the diamine to form a Schiff base, which undergoes cyclization to the benzimidazole. Subsequent reductive methylation with methylamine hydrochloride introduces the N-methyl group. This method avoids harsh acidic conditions, improving functional group tolerance.

Optimization Table

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes cyclization rate |

| Methylamine Equiv | 2.0 | Ensures complete methylation |

| Reaction Time | 12 hours | Balances conversion and decomposition |

Post-Synthetic Modification of 2-Aminobenzimidazole

For scalability, a two-step approach involving alkylation of 2-aminobenzimidazole precursors is effective.

Step 1: Synthesis of 6-Fluoro-1H-Benzimidazol-2-amine

Step 2: N-Methylation with Methyl Iodide

Challenges

-

Over-alkylation may occur, requiring careful stoichiometric control.

-

Purification via silica gel chromatography is essential to isolate the mono-methylated product.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acid-Catalyzed | 38–45 | 95–98 | One-pot synthesis | Moderate yields due to side reactions |

| Schiff Base Cyclization | 50–55 | 97–99 | Controlled regioselectivity | Requires redox steps |

| Post-Synthetic Alkylation | 60–65 | 90–95 | Scalability | Multi-step process |

Industrial-Scale Considerations

For bulk production, the acid-catalyzed method is preferred due to its simplicity, despite lower yields. Key optimizations include:

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding benzimidazole N-oxide.

Reduction: Formation of the reduced amine derivative.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The benzimidazole scaffold is widely recognized for its pharmacological versatility, making it a valuable framework for drug development. The introduction of a fluorine atom at the 6-position enhances the lipophilicity and bioavailability of the compound, which is crucial for its effectiveness in biological systems.

Antiviral Activity

Recent studies have highlighted the potential of benzimidazole derivatives in combating viral infections. For instance, compounds derived from benzimidazoles have shown inhibitory effects against various viruses, including coronaviruses. The structure-activity relationship (SAR) studies indicate that modifications at the benzimidazole core can significantly influence antiviral potency. Specifically, the incorporation of specific substituents can enhance interaction with viral proteins, thereby inhibiting viral replication .

| Compound | IC50 (μM) | Target Virus |

|---|---|---|

| 1-(6-Fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine | TBD | MERS-CoV |

| Benzimidazole Derivative A | 0.09 | MERS-CoV |

Antiparasitic Applications

Benzimidazole derivatives have also been explored for their antiparasitic properties. Research indicates that these compounds can interfere with tubulin polymerization in parasites, leading to effective treatment options for conditions such as helminth infections.

Anthelmintic Activity

A series of studies demonstrated that benzimidazole derivatives exhibit significant anthelmintic activity against Trichinella spiralis. The mechanism involves disrupting the parasite's microtubule formation, which is essential for its survival and reproduction .

Anticancer Properties

The anticancer potential of benzimidazole derivatives has been extensively researched, particularly against breast cancer cell lines like MCF-7. The compounds demonstrate moderate antiproliferative activity by inducing apoptosis and interfering with cellular signaling pathways.

Toxicological Studies

While exploring the applications of this compound, it is crucial to consider its safety profile. Toxicological assessments indicate that certain derivatives may exhibit low toxicity at therapeutic doses; however, further studies are required to fully understand their safety and side effects.

Safety Profile

Preliminary studies suggest that compounds within this class do not exhibit significant cytotoxicity at concentrations effective for antiviral or antiparasitic actions .

Mechanism of Action

The mechanism of action of 1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Benzimidazole Derivatives

1-(6-Fluoro-1-methyl-1H-benzodiazol-2-yl)methanamine (C$9$H${10}$FN$_3$):

- IR data show similar C-N and C=N stretches (1011–1600 cm$^{-1}$), indicating conserved electronic features .

Heterocyclic Variants

- 1-(5-Fluoro-1H-indol-3-yl)-N-methylmethanamine (C${10}$H${11}$FN$_2$): Replaces benzimidazole with an indole ring. Molecular weight: 178.21 g/mol, lower than the benzimidazole analog .

1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine (C${11}$H${12}$FN$_3$):

Physicochemical Properties

Key Observations :

- Fluorine substitution generally enhances electronegativity and bioavailability.

- Salt forms (e.g., dihydrochloride) improve solubility for in vitro assays .

Biological Activity

1-(6-Fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H12FN3

- Molecular Weight : 199.22 g/mol

- SMILES Notation : FC1=CC=C(N=C(CNC)N2)C2=C1

The biological activity of this compound can be attributed to its interaction with various biological targets. It has been studied primarily for its role as an inhibitor of certain enzymes and receptors. The following mechanisms have been identified:

- Inhibition of Methionyl-tRNA Synthetase (MetRS) : The compound has shown potential as an inhibitor of MetRS, which plays a crucial role in protein synthesis. Inhibition of this enzyme may lead to reduced cell proliferation in certain cancer types .

- Antiamoebic Activity : Research indicates that derivatives of benzimidazole, including this compound, exhibit antiamoebic properties against Entamoeba histolytica. Comparative molecular field analysis suggests that modifications at specific positions on the benzimidazole ring enhance this activity .

- Fluorine Substitution Effects : The presence of fluorine in the structure may enhance lipophilicity and improve the compound's ability to penetrate cellular membranes, potentially increasing its efficacy against various biological targets.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have explored the effects of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with the compound resulted in significant reductions in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Amoebic Infection Model : In vitro studies showed that the compound exhibited potent antiamoebic activity, leading to the death of E. histolytica trophozoites at lower concentrations compared to traditional treatments .

Q & A

Q. Table 1: Comparative Yields for Benzimidazole Derivatives

| Substituent Position | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| 2-Methyl | 68 | DMF, 100°C, 6 h | |

| 2-Phenyl | 65.5 | Ethanol, reflux, 4 h |

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups via C=N stretching (1644 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- ¹H NMR : Key signals include the N-methyl singlet (~2.3 ppm) and aromatic protons (7.2–8.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 220.1) .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .

How do structural modifications at the benzimidazole ring influence pharmacological activity?

Methodological Answer:

- Fluorine Substitution : The 6-fluoro group enhances metabolic stability by reducing CYP450-mediated oxidation .

- N-Methylation : Improves blood-brain barrier penetration via reduced polarity .

- Comparative Data :

What methodologies are used to analyze hydrogen bonding patterns in its crystalline forms?

Methodological Answer:

Q. Table 2: Crystalline Forms of Salts

| Salt Form | Hydrogen-Bond Network | Melting Point (°C) |

|---|---|---|

| Hydrochloride | N–H⋯Cl (3.1 Å) | 262–264 |

| Fumarate | O–H⋯O (2.7 Å) | 315–318 |

How can computational methods predict its binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina models interactions with H⁺/K⁺-ATPase (binding energy ≤ -8.5 kcal/mol) .

- MD Simulations : AMBER force fields assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

- QSAR Models : Correlate logP values (1.8–2.5) with bioavailability in in vivo models .

What strategies resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

- Control for Salt Forms : Hydrochloride salts show 20% higher solubility than fumarates, affecting in vitro IC₅₀ values .

- Assay Standardization : Use pH-controlled (pH 6.8) electrophysiology assays for consistent H⁺/K⁺-ATPase inhibition data .

- Purity Validation : HPLC-MS (>98% purity) eliminates batch-to-batch variability .

How do researchers address conflicting crystallographic data in polymorph studies?

Methodological Answer:

- Variable-Temperature XRD : Differentiates kinetic vs. thermodynamic forms (e.g., Form I metastable below 120°C) .

- Rietveld Refinement : Quantifies phase ratios in mixed polymorph systems (χ² < 5 indicates reliable fits) .

- Synchrotron Radiation : High-flux beams resolve weak diffraction peaks in low-crystallinity samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.